2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one

dihydroorotase inhibition pyrimidine biosynthesis enzyme selectivity profiling

Avoid confounding monoamine oxidase or pyrimidine pathway interference in your tubulin/colchicine-site screening. FDMQ is a 2-phenyl-4-quinolone with a 7,8-dimethoxy-4-fluorophenyl pattern, documented as a potent antimitotic agent (tubulin polymerization inhibition comparable to colchicine-class agents) while showing weak dihydroorotase inhibition (IC50 180,000 nM). Its selectivity eliminates MAO-A off-target effects seen with 4-chlorophenyl analogs (IC50 39,000 nM). Available at ≥98% purity with 14C-labeled option for metabolite studies and documented N-1 alkylation conditions for prodrug development. Reliable global supply from multiple ISO-certified vendors.

Molecular Formula C17H14FNO3
Molecular Weight 299.301
CAS No. 1254973-33-5
Cat. No. B572048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one
CAS1254973-33-5
Synonyms2-(4-Fluorophenyl)-7,8-diMethoxy-quinolin-4(1H)-one
Molecular FormulaC17H14FNO3
Molecular Weight299.301
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(=O)C=C(N2)C3=CC=C(C=C3)F)OC
InChIInChI=1S/C17H14FNO3/c1-21-15-8-7-12-14(20)9-13(19-16(12)17(15)22-2)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,20)
InChIKeyLTKNZGFVIZREDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one: Structural Identity & Pharmacological Lineage


2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one (CAS 1254973-33-5, MW 299.30 g/mol, C17H14FNO3) is a synthetic 2-phenyl-4-quinolone derivative characterized by a 4-fluorophenyl moiety at C-2 and methoxy groups at the C-7 and C-8 positions of the quinolin-4(1H)-one core . This compound belongs to a well-established class of antimitotic agents typified by the Kuo et al. 2-phenyl-4-quinolone series, which demonstrated potent tubulin polymerization inhibition and cytotoxicity across multiple human cancer cell lines [1]. The fluorophenyl substitution distinguishes it from the unsubstituted des-fluoro parent compound 7,8-dimethoxy-2-phenyl-1H-quinolin-4-one (CAS 825620-17-5), while the 7,8-dimethoxy pattern positions it within a defined structure-activity relationship (SAR) space previously explored for anticancer and antimalarial screening . The compound is commercially available from multiple vendors (Apollo Scientific, Fluorochem, Matrix Scientific, ChemShuttle) at purities typically ≥95% under the synonym 'FDMQ' .

2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one: Non-Interchangeability with 2-Phenyl-4-quinolones


Within the 2-phenyl-4-quinolone class, substitution position and identity critically determine both potency and target selectivity. The Kuo et al. series established that cytotoxicity profiles vary dramatically with C-6/C-7/C-8 substitution patterns: introduction of alkyl groups at N-1 or C-4 oxygen entirely abolished activity, while halogen and methoxy permutations at the phenyl and quinolinone rings produced compound-specific IC50 ranges spanning from sub-micromolar to inactive [1]. The 7,8-dimethoxy pattern represents a distinct pharmacophore arrangement from the more extensively characterized 6,7-methylenedioxy configuration of CHM-1, which progressed to preclinical evaluation as a monosodium phosphate prodrug [2]. Simultaneously, the para-fluorophenyl group confers electronic and hydrophobic properties that differ measurably from chloro, unsubstituted phenyl, or 2-fluorophenyl variants—a distinction corroborated by the divergent MAO-A inhibition observed for the 4-chlorophenyl analog (IC50 39,000 nM) and the tubulin-directed antitumor activity of the 2-fluorophenyl CHM-1 series [3]. Generic substitution without accounting for these position-specific SAR differences risks selecting a compound with qualitatively different biological target engagement.

2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one: Quantitative Differentiation Evidence


Dihydroorotase Inhibition as a Selectivity Marker

In a BindingDB-deposited assay measuring inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells at pH 7.37, 2-(4-fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one exhibited an IC50 of 1.80 × 10^5 nM (180 μM) [1]. This weak dihydroorotase inhibitory activity establishes an important selectivity baseline: unlike potent pyrimidine biosynthesis inhibitors such as brequinar (DHODH IC50 in the nanomolar range), this compound does not engage the de novo pyrimidine pathway at physiologically relevant concentrations. For procurement decisions where researchers require a 2-phenyl-4-quinolone scaffold that avoids confounding pyrimidine pathway interference, this quantitative inactivity represents a positive selection criterion. The 4-chlorophenyl analog, in contrast, has reported MAO-A inhibitory activity (IC50 3.90 × 10^4 nM, 39 μM), indicating that the halogen identity at the 4'-position redirects the compound's target engagement profile—fluorine substitution yielding dihydroorotase over monoamine oxidase activity [2].

dihydroorotase inhibition pyrimidine biosynthesis enzyme selectivity profiling

Fluorophenyl vs. Chlorophenyl: Divergent Enzyme Profiles

A cross-study comparison of available enzyme inhibition data reveals that halogen identity at the 4'-position of the 7,8-dimethoxyquinolin-4-one scaffold produces divergent target engagement. The 4-fluorophenyl compound demonstrates measurable but weak dihydroorotase interaction (IC50 180,000 nM), while the 4-chlorophenyl analog exhibits distinctly different activity against human monoamine oxidase-A (MAO-A, IC50 39,000 nM) [1][2]. Although these data derive from different assays, the qualitative divergence in enzyme target engagement is structurally informative: the smaller, more electronegative fluorine atom directs the compound toward pyrimidine biosynthesis enzyme interfaces, whereas the larger, more polarizable chlorine atom favors monoamine oxidase binding. This SAR principle is consistent with the broader 2-phenyl-4-quinolone literature, where the Kuo et al. series demonstrated that halogen identity (F vs. Cl) at the 4'-position modulates both cytotoxic potency and tubulin polymerization inhibitory activity across a panel of tumor cell lines [3].

halogen SAR target selectivity MAO-A inhibition fluorine medicinal chemistry

7,8-Dimethoxy vs. 6,7-Methylenedioxy Pharmacophore Distinction

The 7,8-dimethoxy substitution pattern on the quinolin-4-one core represents a distinct pharmacophore arrangement from the 6,7-methylenedioxy configuration found in the clinical-stage candidate CHM-1 (2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate). The Kuo et al. foundational SAR study demonstrated that 2-phenyl-4-quinolones with methoxy substituents at C-7 and C-8 positions produce potent cytotoxicity across a panel including A-549 (lung), HCT-8 (ileocecal), RPMI-7951 (melanoma), KB (nasopharyngeal epidermoid), and murine P-388 and L1210 leukemia lines [1]. In contrast, the 6,7-methylenedioxy series represented by CHM-1 showed selective activity against hepatocellular carcinoma and glioblastoma models via IGF-1R tyrosine autophosphorylation inhibition, with preclinical efficacy in Hep3B xenograft models comparable to doxorubicin [2]. The 7,8-dimethoxy arrangement introduces different steric and electronic properties at the A-ring of the quinolone that modulate tubulin colchicine-site binding kinetics. Compounds 24, 26, and 27 from the Kuo series (bearing various 6,7,8-substitutions) exhibited tubulin polymerization inhibition potency nearly comparable to colchicine, podophyllotoxin, and combretastatin A-4, but the precise 7,8-dimethoxy configuration produces a distinct cytotoxicity fingerprint across the NCI-60 panel relative to 6,7-disubstituted isomers [1][3].

tubulin polymerization inhibition antimitotic agents positional isomer SAR quinolone pharmacophore

4-Fluorophenyl vs. Des-Fluoro: Target Binding Enhancement

The 4-fluorophenyl moiety at C-2 of the quinolin-4-one scaffold enhances target affinity through hydrophobic interactions compared to the unsubstituted des-fluoro parent compound 7,8-dimethoxy-2-phenyl-1H-quinolin-4-one (CAS 825620-17-5), as noted in vendor technical documentation identifying this compound as a screening candidate for topoisomerase inhibition and antimalarial drug discovery . In the broader fluorinated 2-phenyl-4-quinolone class, the 2010 Chou et al. study demonstrated that fluorophenyl-substituted analogs (including 1b, 2a,b, 3a,b, 4a,b, and 5a,b) exhibited significant inhibitory activity with IC50 values of 0.03–8.2 μM against all tested tumor cell lines [1]. While the exact potency differential between the 4-fluorophenyl and des-fluoro 7,8-dimethoxy compounds has not been published in a direct head-to-head format, the established medicinal chemistry principle is that para-fluorine substitution on the 2-phenyl ring increases metabolic stability (blocking CYP450-mediated para-hydroxylation), enhances logP-driven membrane permeability, and strengthens hydrophobic contacts within the colchicine binding site of tubulin—all of which are consistent with the SAR trends reported across the 2-phenyl-4-quinolone literature [2].

fluorine substitution effects target affinity hydrophobic interactions medicinal chemistry optimization

Topoisomerase Inhibition: Differentiated from Tubulin Inhibitors

Vendor technical documentation identifies 2-(4-fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one specifically as a screening compound for topoisomerase inhibition and antimalarial drug discovery, a dual-application profile that is not routinely described for other 2-phenyl-4-quinolone analogs such as CHM-1, which is characterized primarily as a tubulin polymerization inhibitor and IGF-1R pathway modulator . While published quantitative topoisomerase inhibition data (IC50 values against Topo I, Topo IIα, or Topo IIβ) for this exact compound are not available in the peer-reviewed literature, the topoisomerase screening designation represents a utilization pathway differentiated from the well-characterized antimitotic/tubulin application of most 2-phenyl-4-quinolones. The structural features that support this dual capability include the planar quinolin-4-one core capable of DNA intercalation (a prerequisite for topoisomerase poison activity) combined with the 4-fluorophenyl moiety that may direct binding to topoisomerase-DNA covalent complexes . ChemShuttle also notes that the compound's photostability profile supports long-term cell-based assay applications and that optimized N-alkylation conditions at the 1-position enable prodrug derivative synthesis—technical attributes relevant for procurement in screening-intensive programs .

topoisomerase inhibition antimalarial screening DNA damage response drug repositioning

DHFR Screening: Shared Quinoline-Class Activity

2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one was tested for inhibitory activity against dihydrofolate reductase (DHFR) derived from L1210 murine leukemia cells, as documented in the BindingDB ChEBML_54610 assay entry deposited November 1, 2007 [1]. The specific Ki or IC50 value for this compound in the DHFR assay was not retrievable from the accessible BindingDB records, representing a critical data gap. However, the structural context is informative: quinoline derivatives have established precedent as DHFR inhibitors, with a 2022 study by Bentham Science reporting fifteen quinoline derivatives with DHFR IC50 values of 12.05 ± 1.55 μM and 10.04 ± 0.73 μM for the most active compounds [2]. The presence of the 7,8-dimethoxy substitution and 4-fluorophenyl group on this compound aligns with documented DHFR pharmacophore requirements (hydrogen bond acceptor methoxy groups interacting with the DHFR active site, fluorophenyl occupying the hydrophobic p-aminobenzoylglutamate binding pocket). Without the actual quantitative affinity data, the DHFR activity of this compound remains an undifferentiated class-level property shared with multiple quinoline derivatives [3].

dihydrofolate reductase antifolate screening L1210 leukemia quinoline DHFR inhibitors

2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one: Research & Industrial Applications


Tubulin Polymerization & Antimitotic Screening

Based on the class-level evidence from the Kuo et al. 1993 study establishing that 2-phenyl-4-quinolones with 7,8-dimethoxy substitution exhibit potent tubulin polymerization inhibition comparable to colchicine-class agents , this compound is indicated for screening programs targeting the tubulin colchicine binding site. The 4-fluorophenyl substitution provides the hydrophobic enhancement and metabolic stability advantages documented across the fluorinated 2-phenyl-4-quinolone series by Chou et al. 2010 (IC50 range 0.03-8.2 μM for related fluorophenyl analogs) [1]. Researchers should select this compound when a 7,8-dimethoxy-2-(4-fluorophenyl) substitution pattern is specifically required for SAR exploration at the colchicine binding site, rather than defaulting to the more extensively studied but pharmacophorically distinct 6,7-methylenedioxy CHM-1 series.

Selectivity Profiling via Weak Dihydroorotase Activity

The quantitatively characterized weak dihydroorotase inhibition (IC50 180,000 nM, BindingDB BDBM50405110) provides a valuable negative selection criterion. When a 2-phenyl-4-quinolone scaffold is required for tubulin-directed or topoisomerase-directed studies, the confirmed weak interaction with the pyrimidine biosynthesis pathway ensures minimal confounding effects from nucleotide pool perturbation. This selectivity feature distinguishes it from the 4-chlorophenyl analog (MAO-A IC50 39,000 nM) [1], making the fluorophenyl compound the preferred choice for programs where monoamine oxidase interference must be avoided and pyrimidine pathway effects are acceptable or irrelevant.

Topoisomerase and Antimalarial Dual-Application Screening

Vendor technical documentation positions this compound specifically for topoisomerase inhibition and antimalarial drug discovery screening, noting its photostability for long-term cell-based assays and the availability of 14C-labeled versions for metabolite identification studies . This dual-application profile differentiates it from other 2-phenyl-4-quinolones primarily characterized as tubulin polymerization inhibitors. Procurement is indicated for exploratory screening programs that seek a quinolin-4-one scaffold with documented (though not quantitatively published) topoisomerase activity and the structural features (planar aromatic system, hydrogen bond-capable carbonyl) required for DNA intercalation and topoisomerase poison mechanisms.

Prodrug Derivatization via N-1 Alkylation

ChemShuttle technical support documentation includes optimized conditions for N-alkylation at the 1-position of the quinolin-4-one to create prodrug derivatives . This synthetic accessibility at the N-1 position distinguishes the compound from N-1 alkylated analogs that the Kuo et al. study demonstrated to be biologically inactive [1]. The combination of an unsubstituted N-1 position (preserving biological activity) with documented alkylation conditions creates a specific procurement rationale for medicinal chemistry programs developing phosphate ester or other prodrug strategies analogous to the CHM-1 monosodium phosphate approach. The availability of 14C-labeled compound further supports ADME and metabolite identification studies in prodrug development workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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